molecular formula C6H10BN3O2 B1439147 (2-(Dimethylamino)pyrimidin-5-yl)boronic acid CAS No. 756817-82-0

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Cat. No. B1439147
M. Wt: 166.98 g/mol
InChI Key: JHGMROYFIMQNCI-UHFFFAOYSA-N
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Description

“(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is a pharmaceutical intermediate widely used in organic synthesis . It has a significant impact in making inhibitors of cancer-specific enzymes . The compound has a CAS Number of 756817-82-0 and a molecular weight of 166.98 . It is typically stored in an inert atmosphere, under -20°C .


Molecular Structure Analysis

The compound has a linear formula of C6H10BN3O2 . The InChI code is 1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

  • Pharmaceutical Intermediate : This compound is widely used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

  • Cancer Research : It has had a significant impact in the development of inhibitors for cancer-specific enzymes . These inhibitors can potentially be used in the treatment of various types of cancer.

  • Organic Synthesis : This compound is extensively used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones and is a very important aspect of organic chemistry.

  • Chemical Synthesis : Given its structure, this compound could be used in the synthesis of a variety of chemical compounds . The presence of the boronic acid group allows it to participate in various chemical reactions.

  • Drug Discovery : Boronic acids are often used in the synthesis of pharmaceuticals. Given its structure, this compound could potentially be used in the development of new drugs .

  • Chemical Synthesis : Given its structure, this compound could be used in the synthesis of a variety of chemical compounds . The presence of the boronic acid group allows it to participate in various chemical reactions.

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-(dimethylamino)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGMROYFIMQNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666363
Record name [2-(Dimethylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid

CAS RN

756817-82-0
Record name [2-(Dimethylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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